molecular formula C14H19N5O3S B11257071 3-((2-morpholino-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-((2-morpholino-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11257071
M. Wt: 337.40 g/mol
InChI Key: ABFBGFKAOUGYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a morpholine ring, a triazolopyrimidine core, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides under basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and propyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving inhibition or activation of these targets, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to its combination of a morpholine ring, a triazolopyrimidine core, and a propyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C14H19N5O3S/c1-2-3-10-8-11(20)15-13-16-17-14(19(10)13)23-9-12(21)18-4-6-22-7-5-18/h8H,2-7,9H2,1H3,(H,15,16,20)

InChI Key

ABFBGFKAOUGYIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.